![molecular formula C57H106O6 B1240663 1-hexadecanoyl-2-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol](/img/structure/B1240663.png)
1-hexadecanoyl-2-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol
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Overview
Description
1-hexadecanoyl-2-[(9Z)-octadecenoyl]-3-[(11Z)-icosenoyl]-sn-glycerol is a triacyl-sn-glycerol in which the which the acyl groups at positions 1, 2 and 3 are specified as hexadecanoyl, (9Z)-octadecenoyl and (11Z)-icosenoyl respectively. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 54:2.
Scientific Research Applications
Characterization in Pathogens
1-Hexadecanoyl-2-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol has been identified in studies focusing on the lipid composition of pathogens. For instance, a study characterizing acyl-phosphatidylinositol in the opportunistic pathogen Corynebacterium amycolatum found this lipid as part of a new natural substance unique among the phospholipids of C. amycolatum (Valero-Guillén, Yagüe, & Segovia, 2005).
Marine Algae and Antitumor Activity
Research on brown algae, such as Sargassum thunbergii, has isolated new monogalactosyl diacylglycerols, structurally similar to 1-hexadecanoyl-2-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol, revealing potential biological activities (Kim et al., 2007). Additionally, isolation of similar compounds from Fucus evanescens showed antitumor activity against human melanoma cells (Imbs et al., 2013).
Neurotrophic Effects
A study focusing on Bombycis corpus identified phospholipids including variants of 1-hexadecanoyl-sn-glycerol, which showed neurotrophic effects by stimulating NGF synthesis in astrocytes (Kwon et al., 2003).
Lipid Bilayers and Drug Interactions
Research has also explored the interactions of similar lipids with drug molecules. A study using tetracaine to interact with lipid bilayers containing similar lipids provided insights into drug-membrane interactions (Huang et al., 2013).
properties
Product Name |
1-hexadecanoyl-2-(9Z-octadecenoyl)-3-(11Z-eicosenoyl)-sn-glycerol |
---|---|
Molecular Formula |
C57H106O6 |
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h25-27,29,54H,4-24,28,30-53H2,1-3H3/b27-25-,29-26-/t54-/m1/s1 |
InChI Key |
FPUBLSPUCGHELU-AWEKCPRFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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